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Compound of Interest

Compound Name: Allyl phenethyl ether

Cat. No.: B078467

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for allyl phenethyl
ether, also known as (2-(allyloxy)ethyl)benzene. The document outlines the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a
comprehensive resource for the characterization of this compound. While experimental NMR
and IR spectra are not readily available in public databases, this guide presents predicted data
based on the compound's structure, alongside experimental mass spectrometry data.

Spectroscopic Data Summary

The following tables summarize the predicted *H NMR, 13C NMR, and IR data, as well as the
experimental mass spectrometry data for allyl phenethyl ether.

Table 1: Predicted *"H NMR Data for Allyl Phenethyl Ether
(in CDCI3)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.35-7.20 m 5H Ar-H
~5.95 ddt 1H -CH=CH:
~5.25 dqg 1H -CH=CHz (trans)
~5.18 dg 1H -CH=CHz (cis)
~3.98 dt 2H O-CH2-CH=CH2
~3.60 t 2H Ar-CHz-CH2-O
~2.88 t 2H Ar-CHz2-CH2-O

Table 2: Predicted **C NMR Data for Allyl Phenethyl

Ether (in CDCI3)
Chemical Shift (8) ppm

Assignment

~138.5 Ar-C (quaternary)
~134.8 -CH=CH:

~129.0 Ar-CH

~128.5 Ar-CH

~126.3 Ar-CH

~117.0 -CH=CHz

~72.0 O-CH2-CH=CH:
~70.5 Ar-CH2-CH2-O
~36.0 Ar-CHz2-CH2-O

Table 3: Predicted Infrared (IR) Absorption Data for Allyl
Phenethyl Ether
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Wavenumber (cm~?) Intensity Assignment
) =C-H stretch (alkene and

3080 - 3030 Medium )

aromatic)
2950 - 2850 Medium C-H stretch (aliphatic)
1645 Medium C=C stretch (alkene)
1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)
1100 Strong C-O-C stretch (ether)

=C-H bend (alkene out-of-
990, 915 Strong

plane)

C-H bend (monosubstituted
750, 700 Strong

benzene out-of-plane)

Table 4: Experimental Mass Spectrometry (MS) Data for
Allyl Phenethyl Fther[1]
m/z

Relative Intensity

91

Base Peak

105

41

39

71

162

Low (Molecular lon)

Experimental Protocols

The following sections detail the standard methodologies for obtaining NMR, IR, and mass

spectra of liquid organic compounds like allyl phenethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: A small amount of allyl phenethyl ether (typically 5-10 mg for H NMR
and 20-50 mg for 3C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent,
commonly chloroform-d (CDCIs), in a clean, dry NMR tube. A small amount of
tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing
(6 =0.00 ppm).

e Instrumentation: The NMR spectrum is acquired using a high-field NMR spectrometer (e.g.,
300, 400, or 500 MHz).

o Data Acquisition: The sample tube is placed in the spectrometer's probe. The magnetic field
is shimmed to achieve homogeneity. For tH NMR, a single pulse experiment is typically
performed, and the free induction decay (FID) is recorded. For 33C NMR, a proton-decoupled
pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise
ratio.

o Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.
The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to
the internal standard. Integration of the peaks in the *H NMR spectrum provides the relative
ratios of the different types of protons.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like allyl phenethyl ether, the simplest method is
to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin
film. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a
drop of the sample is placed directly onto the ATR crystal.

¢ Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the
spectrum.

» Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded.
The sample is then placed in the infrared beam path, and the sample spectrum is acquired.
The instrument measures the interference pattern of the infrared light, which is then
mathematically converted into a spectrum of absorbance or transmittance versus
wavenumber.
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Data Analysis: The resulting IR spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, typically via direct injection or through a gas chromatograph (GC) for
separation from any impurities. The sample is vaporized in the ion source.

lonization: In the ion source, the vaporized molecules are bombarded with high-energy
electrons (typically 70 eV in Electron lonization - El). This process removes an electron from
the molecule, forming a positively charged molecular ion (M*e). The excess energy from
electron impact often causes the molecular ion to fragment into smaller, characteristic ions.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
quadrupole or a time-of-flight analyzer). The mass analyzer separates the ions based on
their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier or a similar detector,
which generates a signal proportional to the abundance of each ion.

Data Representation: The data is presented as a mass spectrum, which is a plot of the
relative abundance of ions versus their m/z ratio. The most abundant ion is called the base
peak and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the

fragmentation pathway of allyl phenethyl ether in mass spectrometry.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Proposed mass spectrometry fragmentation of allyl phenethyl ether.
¢ To cite this document: BenchChem. [Spectroscopic Analysis of Allyl Phenethyl Ether: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b078467#spectroscopic-data-analysis-of-allyl-
phenethyl-ether-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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